

Application Notes and Protocols: Pentaerythrityl Tetrabromide in the Preparation of Energetic Materials

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Compound of Interest

Compound Name: Pentaerythrityl tetrabromide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **pentaerythrityl tetrabromide** (PETB) as a key intermediate in the synthesis of energetic materials. Detailed experimental protocols for the synthesis of PETB and its conversion to the high-energy compound pentaerythrityl tetraazide (TAPE) are provided, along with a summary of the energetic properties of TAPE. Furthermore, the potential applications of PETB in the preparation of energetic polymers, plasticizers, and other nitrogen-rich compounds are discussed.

Introduction

Pentaerythrityl tetrabromide ($C(CH_2Br)_4$) is a versatile, polyfunctional organic compound that serves as a valuable building block in the synthesis of various energetic materials. Its neopentyl core provides a compact and thermally stable scaffold, while the four primary bromine atoms are amenable to nucleophilic substitution, allowing for the introduction of energetic functionalities such as the azido group ($-N_3$). The conversion of PETB to pentaerythrityl tetraazide (TAPE) is a primary example of its utility in creating high-nitrogen, energetic compounds. These materials are of significant interest for applications in explosives, propellants, and pyrotechnics.^{[1][2]}

Synthesis of Pentaerythrityl Tetrabromide (PETB)

A common and effective method for the laboratory-scale synthesis of PETB involves a two-step process starting from pentaerythritol.[3] First, pentaerythritol is reacted with benzenesulfonyl chloride to form pentaerythrityl benzenesulfonate. This intermediate is then treated with sodium bromide to yield PETB.

Materials:

- Technical grade pentaerythritol
- Pyridine
- Benzenesulfonyl chloride
- Concentrated hydrochloric acid
- Methanol
- Diethylene glycol
- Sodium bromide
- Acetone
- 95% Ethanol
- Ice

Procedure:

Step 1: Preparation of Pentaerythrityl Benzenesulfonate

- In a 5-L three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a 1-L dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 ml of pyridine.
- Start the stirrer and add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise to the suspension at a rate that maintains the reaction temperature between 30–35°C. This addition typically takes about 2 hours.

- After the addition is complete, stir the resulting slurry at 40°C for 1 hour.
- Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 L of water and 2 L of methanol contained in a battery jar.
- Cool the resulting suspension of granular white pentaerythrityl benzenesulfonate by adding 500 g of ice.
- Filter the suspension with suction and wash the precipitate with 5 L of water, followed by 1 L of cold methanol in two portions.

Step 2: Preparation of **Pentaerythrityl Tetrabromide**

- Add the crude, slightly wet pentaerythrityl benzenesulfonate to 1 L of diethylene glycol in a 4-L Erlenmeyer flask equipped with a Hershberg stirrer.
- Add 600 g (5.8 moles) of sodium bromide to the mixture.
- Heat the mixture in an oil bath at 140–150°C with slow stirring (60–120 rpm) overnight.
- Allow the resulting orange mixture to cool to about 90°C.
- Rapidly add 2 L of ice water with stirring, and then cool the mixture to 10°C by the direct addition of ice.
- Filter the precipitate with suction, wash with 2 L of water, and press dry to yield a crude tan crystalline solid.

Purification:

- Dissolve the crude solid in 2 L of boiling acetone and filter by gravity on a steam-heated funnel.
- Upon cooling, colorless glistening plates of **pentaerythrityl tetrabromide** will deposit.
- Filter the crystals with suction and wash with 100 ml of cold 95% ethanol.

Synthesis of Pentaerythrityl Tetraazide (TAPE)

Pentaerythrityl tetraazide (TAPE), also known as tetraazidopentaerythritol, is a high-energy material synthesized from PETB via a nucleophilic substitution reaction with sodium azide.^[1] The four bromide atoms are replaced by azido groups, resulting in a compound with a high nitrogen content and significant energetic potential.

Materials:

- 1,3-Dibromo-2,2-bis(bromomethyl)propane (**Pentaerythrityl tetrabromide**, PETB)
- Dimethylformamide (DMF)
- Sodium azide (NaN_3)
- Ethyl acetate
- Magnesium sulfate (MgSO_4)
- Water

Procedure:

- Dissolve 0.50 g (1.4 mmol) of **pentaerythrityl tetrabromide** in 10 mL of DMF.
- Add 1.02 g (15.7 mmol) of sodium azide to the solution.
- Heat the mixture at 100°C for 10 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, evaporate the solvent under reduced pressure.
- Add water to the residue and extract the mixture with ethyl acetate (3 times).
- Dry the combined organic layers over MgSO_4 , filter, and evaporate the solvent to dryness to yield TAPE as a colorless crystalline solid.

Properties of Pentaerythrityl Tetraazide (TAPE)

The energetic properties of TAPE have been characterized and are summarized in the table below. For comparison, data for the well-known explosive Pentaerythritol Tetranitrate (PETN) are also included.

Property	Pentaerythrityl Tetraazide (TAPE)	Pentaerythritol Tetranitrate (PETN)
Impact Sensitivity	1 J[1]	3-4 J[4][5]
Friction Sensitivity	36 N[1]	~60 N[4][5]
Nitrogen Content (%)	62.2%[1]	17.72%[6]
Oxygen Balance (CO ₂) (%)	-85.6%[1]	-10.1%[6]
Melting Point (°C)	44°C[1]	141.3°C
Decomposition Temp. (°C)	218°C[1]	~180°C[7]
Calculated Density (g/cm ³)	1.503[1]	1.77[6]
Heat of Formation (kJ/mol)	+1542[1]	-484[1]
Heat of Explosion (kJ/kg)	6237[1]	5810
Explosion Temperature (°C)	3381[1]	4230
Detonation Pressure (GPa)	25.1[1]	33.5[6]
Detonation Velocity (m/s)	8003[1]	8400[6]
Volume of Detonation Gases (L/kg)	1083[1]	780[6]

Note: Sensitivity values can vary depending on the specific test conditions and apparatus.

Other Applications of PETB in Energetic Materials

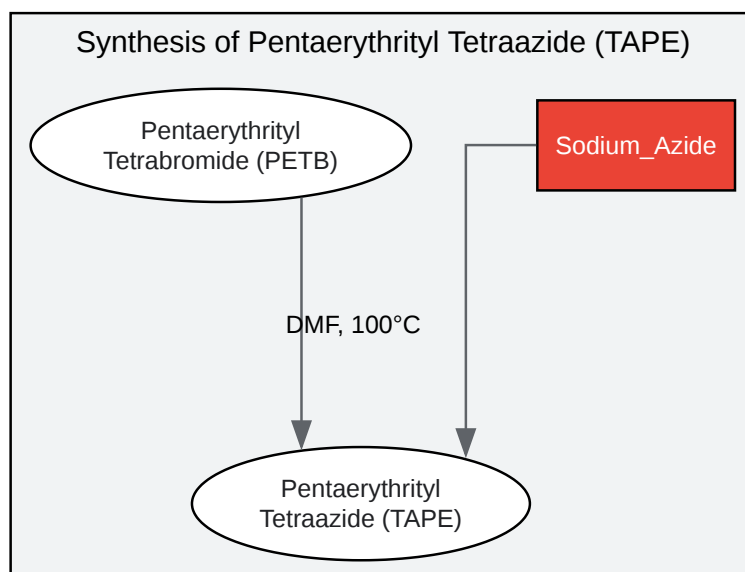
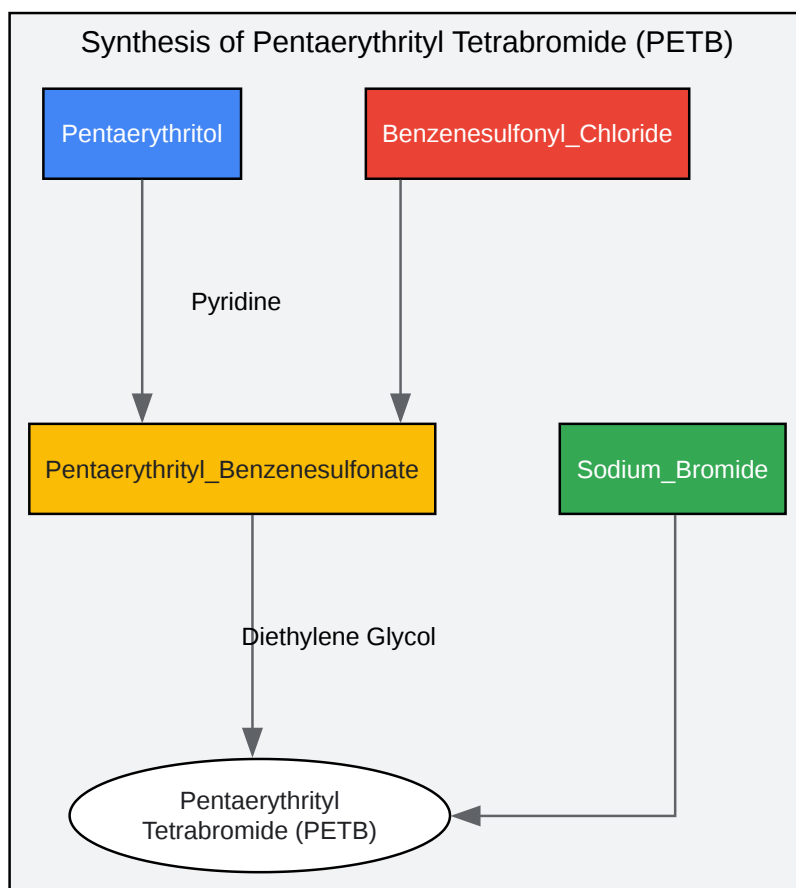
PETB is a potential precursor for the synthesis of energetic polymers and binders. The synthesis of energetic polymers often involves the introduction of azido groups into a polymer backbone.[8][9] A common strategy is the azidation of halogenated precursors.[10][11] Given that PETB has four reactive bromide sites, it could serve as a crosslinking agent or a monomer

in the formation of energetic polymer networks. For instance, reaction of PETB with diols or other multifunctional monomers could lead to the formation of polyesters or polyethers with pendant energetic groups after subsequent azidation.

Energetic plasticizers are used to improve the processability and mechanical properties of energetic formulations while contributing to the overall energy output.^{[12][13]} The synthesis of azido-containing plasticizers from brominated precursors is a well-established method.^[14] PETB could be used to synthesize novel energetic plasticizers by partially or fully substituting the bromine atoms with azido-containing moieties or other energetic groups.

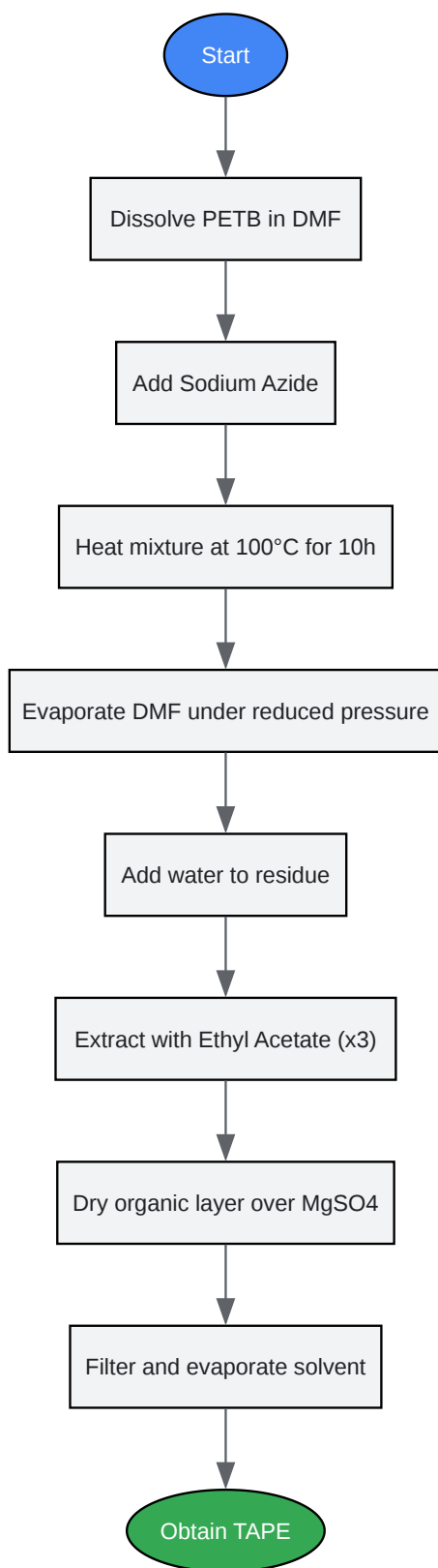
The four bromine atoms in PETB can be replaced by other nitrogen-rich functional groups, such as imidazole, to create compounds with high nitrogen content.^[15] High-nitrogen compounds are a class of energetic materials that release a large amount of energy upon decomposition, primarily forming stable nitrogen gas (N_2).^{[2][16][17][18]}

Visualizations



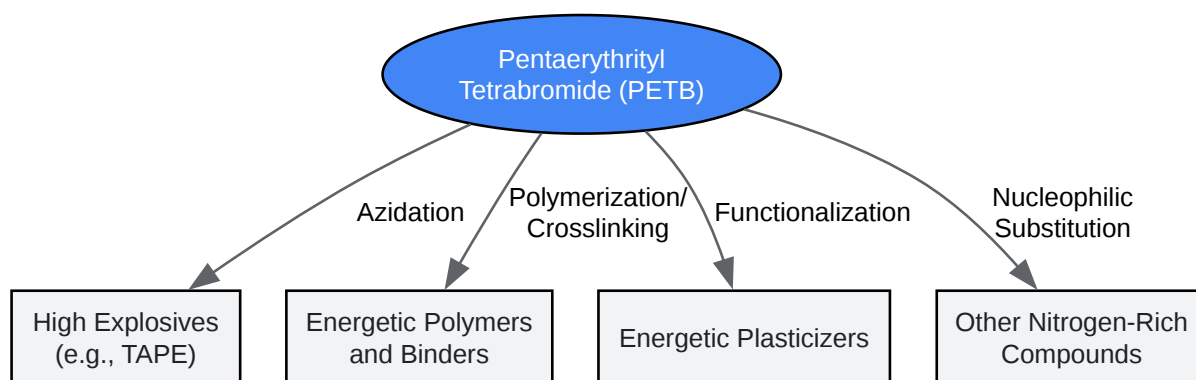
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Caption: Synthetic pathway from pentaerythritol to PETB and subsequently to TAPE.



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Caption: Experimental workflow for the synthesis of TAPE from PETB.



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